

The Discovery and Initial Characterization of INCB052793: A Selective JAK1 Inhibitor

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Compound of Interest		
Compound Name:	A2793	
Cat. No.:	B1291358	Get Quote

Foreword: This technical guide provides a comprehensive overview of the discovery and initial characterization of INCB052793, a potent and selective inhibitor of Janus Kinase 1 (JAK1). The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound. Data has been aggregated from publicly available research and clinical trial documentation.

Introduction

INCB052793 is an orally bioavailable small molecule inhibitor targeting the Janus-associated kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical mediator of cytokine activity, and its dysregulation is implicated in a variety of hematological malignancies and inflammatory diseases.[1] By selectively inhibiting JAK1, INCB052793 aims to modulate the signaling of proinflammatory cytokines and interfere with the proliferation of malignant cells dependent on this pathway.[1]

Mechanism of Action

INCB052793 exerts its pharmacological effect by specifically binding to and inhibiting the phosphorylation of JAK1.[1] This action disrupts JAK-dependent signaling, which can lead to the inhibition of cellular proliferation in tumor cells that overexpress or are reliant on the JAK1 pathway.[1]

Below is a diagram illustrating the canonical JAK1/STAT signaling pathway and the point of intervention for INCB052793.





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Caption: Simplified JAK1/STAT Signaling Pathway and Inhibition by INCB052793.

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of INCB052793.

Table 1: Biochemical Potency and Selectivity of INCB052793

Target	IC50 (nM)	Selectivity (Fold vs. JAK1)
JAK1	1.8	1
JAK2	32.4	18
JAK3	>1440	>800
TYK2	>1440	>800

Data sourced from ClinicalTrials.gov identifier NCT02265510.

Table 2: Cellular Activity of INCB052793



Assay	Cell Type/Stimulant	Endpoint	IC50 (nM)	
IL-6 Stimulated pSTAT3	Human Whole Blood pSTAT3 Inhibition		144	
TPO Stimulated pSTAT3	Human Whole Blood pSTAT3 Inhibition		14110	
IL-2 Stimulated pSTAT	Cellular Assay	pSTAT Inhibition	~10-100	
IL-6 Stimulated pSTAT	Cellular Assay	pSTAT Inhibition	~10-100	
Cytokine-dependent Growth	Tumor Cell Lines	Growth Inhibition	100-250	

Data sourced from ClinicalTrials.gov identifier NCT02265510.

Table 3: In Vivo Efficacy of INCB052793 in Xenograft Models



Model	Cell Line	Treatment	Dosing	Outcome
Multiple Myeloma	LAGĸ-1A	INCB052793	10 mg/kg	Significant antitumor effects on days 56 and 63. [2][3]
Multiple Myeloma	LAGĸ-1A	INCB052793	30 mg/kg	Significant reduction in tumor volume on days 28, 35, 42, 49, 56, and 63. [2][3]
Acute Myeloid Leukemia	MOLM-16	INCB052793	3-30 mg/kg (BID)	Dose-dependent inhibition of tumor growth and complete downregulation of p-STAT3 and p-STAT5.
Acute Myeloid Leukemia	MV-4-11, Molm- 13	INCB052793	3-30 mg/kg (BID)	Highly effective inhibition of tumor growth.

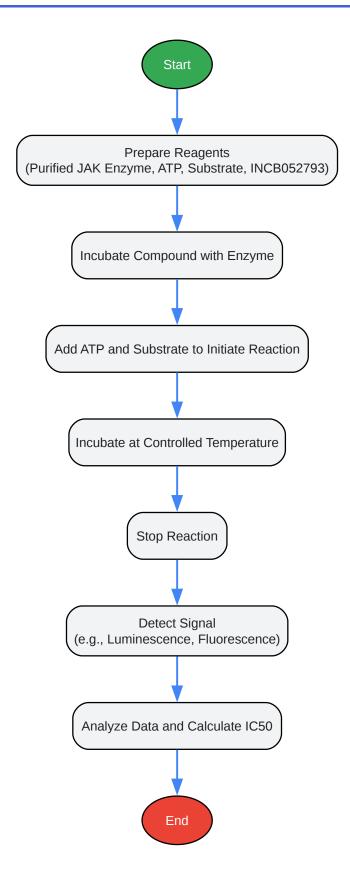
Experimental Protocols

While specific, detailed protocols for the initial characterization of INCB052793 are not publicly available, this section provides generalized methodologies for the key experiments performed.

Biochemical Kinase Assay (Generalized)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.





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Caption: Generalized workflow for a biochemical kinase assay.



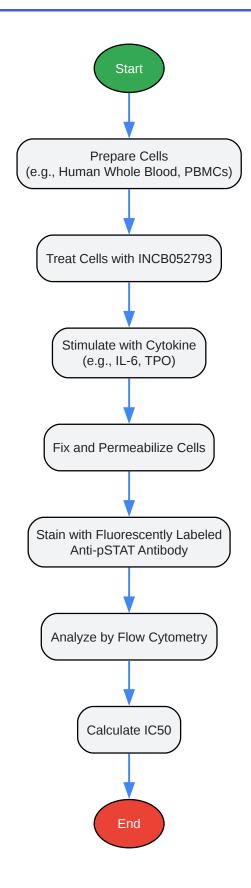
Methodology:

- Reagent Preparation: Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes are
 prepared in a suitable kinase buffer. A substrate peptide and ATP are also prepared.
 INCB052793 is serially diluted to various concentrations.
- Enzyme Inhibition: INCB052793 dilutions are pre-incubated with the kinase to allow for binding.
- Kinase Reaction: The reaction is initiated by adding a mixture of the substrate and ATP. The final ATP concentration is typically at or near the Km for each respective kinase.
- Signal Detection: After a defined incubation period, the reaction is stopped, and the amount
 of phosphorylated substrate or ADP produced is quantified using a suitable detection method
 (e.g., TR-FRET, luminescence).
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a fourparameter logistic curve.

Cellular Phospho-STAT (pSTAT) Assay (Generalized)

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.





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Caption: Generalized workflow for a cellular phospho-STAT assay.



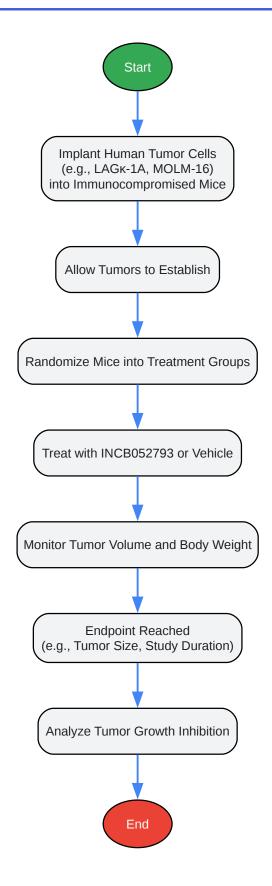
Methodology:

- Cell Preparation: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are prepared.
- Inhibitor Treatment: Cells are pre-incubated with serial dilutions of INCB052793.
- Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6 to assess JAK1dependent signaling, or TPO for JAK2-dependent signaling) to induce STAT phosphorylation.
- Cell Processing: The reaction is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.
- Flow Cytometry: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3). The fluorescence intensity is measured using a flow cytometer.
- Data Analysis: The inhibition of STAT phosphorylation is quantified, and IC50 values are calculated.

In Vivo Xenograft Tumor Model (Generalized)

This model assesses the anti-tumor efficacy of a compound in a living organism.





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